molecular formula C7H6BrF3N2O B15336396 3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine

3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B15336396
M. Wt: 271.03 g/mol
InChI Key: GAPSAELQBCAWIJ-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common route starts with the bromination of 6-methoxy-2-(trifluoromethyl)pyridine, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of enzyme inhibitors or receptor modulators.

Medicine:

  • Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

Industry:

  • Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 3-Amino-5-bromo-2-(trifluoromethyl)pyridine
  • 3-Amino-6-methoxy-2-(trifluoromethyl)pyridine
  • 5-Bromo-6-methoxy-2-(trifluoromethyl)pyridine

Uniqueness: 3-Amino-5-bromo-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups can influence its reactivity and interactions with other molecules.

This compound’s unique structure makes it a valuable tool in various scientific research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

5-bromo-6-methoxy-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H6BrF3N2O/c1-14-6-3(8)2-4(12)5(13-6)7(9,10)11/h2H,12H2,1H3

InChI Key

GAPSAELQBCAWIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C(F)(F)F)N)Br

Origin of Product

United States

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